molecular formula C28H24ClN5O3 B2808549 N-{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)oxy]phenyl}cyclopropanecarboxamide CAS No. 1030134-34-9

N-{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)oxy]phenyl}cyclopropanecarboxamide

Cat. No.: B2808549
CAS No.: 1030134-34-9
M. Wt: 513.98
InChI Key: YLXLIWQFBQTTCY-UHFFFAOYSA-N
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Description

This compound, also known as TAK-632 (CAS: 1228591-30-7), is a cyclopropanecarboxamide derivative featuring a benzisothiazole dioxide core linked via a phenoxy bridge. Its molecular formula is C₂₇H₁₈F₄N₄O₃S, with a molecular weight of 554.52 g/mol . TAK-632 is notable for its role as a kinase inhibitor, specifically targeting receptor-interacting proteins (RIPs), and has been investigated for anticancer applications . Its synthesis involves coupling cyclopropanecarboxamide with a fluorinated benzothiazole intermediate, as described in US Patent No. 8,039,502 .

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-[7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24ClN5O3/c1-17-3-8-20(9-4-17)26-32-28(37-33-26)23-15-34(27-22(25(23)36)12-5-18(2)31-27)16-24(35)30-14-13-19-6-10-21(29)11-7-19/h3-12,15H,13-14,16H2,1-2H3,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXLIWQFBQTTCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C4=C(C3=O)C=CC(=N4)C)CC(=O)NCCC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)oxy]phenyl}cyclopropanecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzisothiazole Moiety: The benzisothiazole ring can be synthesized through the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Dioxido Group: The dioxido functional group can be introduced by oxidizing the benzisothiazole ring using an oxidizing agent such as hydrogen peroxide or a peracid.

    Attachment of the Phenyl Group: The phenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable phenol derivative reacts with the benzisothiazole moiety.

    Formation of the Cyclopropane Ring: The cyclopropane ring can be formed by reacting a suitable cyclopropane precursor with the phenyl-substituted benzisothiazole derivative under basic conditions.

    Final Coupling Reaction: The final step involves coupling the cyclopropane-substituted benzisothiazole derivative with a suitable carboxamide precursor under appropriate reaction conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)oxy]phenyl}cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the dioxido group or reduce other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the phenyl or benzisothiazole rings.

    Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogenating agents, nucleophiles, electrophiles

    Hydrolysis Conditions: Acidic or basic aqueous solutions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxygenated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, and hydrolysis will yield carboxylic acids and amines.

Scientific Research Applications

N-{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)oxy]phenyl}cyclopropanecarboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)oxy]phenyl}cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Cyclopropanecarboxamide Moieties

TAK-632 vs. N-(5-Fluoro-6-(4-fluoro-3-(2-(3-(trifluoromethyl)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)cyclopropanecarboxamide (Compound 25)
  • Structural Differences: TAK-632 contains a 7-cyano group on the benzothiazole ring, whereas Compound 25 lacks this substituent. Both share a 4-fluoro-3-acetamidophenoxy group, but Compound 25 includes an additional 5-fluoro substitution on the benzothiazole .
  • Biological Activity :
    • TAK-632 exhibits potent RIP1 kinase inhibition (IC₅₀ < 10 nM), while Compound 25’s activity is modulated by the 5-fluoro group, which enhances selectivity for alternative kinase targets .
TAK-632 vs. Tozasertib Lactate (MK-0457/VX-680)
  • Structural Differences :
    • Tozasertib replaces the benzisothiazole dioxide with a pyrimidinyl-sulfanylphenyl group and incorporates a 4-methylpiperazine substituent .
  • Pharmacological Profile :
    • Tozasertib is an Aurora kinase inhibitor (IC₅₀ ~ 0.6 nM) with antineoplastic applications, contrasting with TAK-632’s RIP1 focus. The cyclopropanecarboxamide moiety in both compounds contributes to metabolic stability .

Functional Analogues in Agrochemical Chemistry

Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide)
  • Structural Overlap: Cyprofuram shares the cyclopropanecarboxamide group but replaces the benzisothiazole with a tetrahydrofuranone ring.
  • Application :
    • Used as a fungicide, highlighting the versatility of cyclopropanecarboxamide in diverse fields. However, TAK-632’s fluorine-rich structure confers higher target specificity .

Data Table: Key Comparative Metrics

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Application
TAK-632 C₂₇H₁₈F₄N₄O₃S 554.52 7-cyano, 4-fluoro-phenoxy Kinase inhibition (RIP1)
Compound 25 C₂₇H₁₇F₅N₄O₃S 572.51 5-fluoro, 4-fluoro-phenoxy Kinase inhibition (undisclosed)
Tozasertib Lactate C₂₃H₂₈N₈OS (base) 464.59 Pyrimidinyl-sulfanyl, 4-methylpiperazine Aurora kinase inhibition
Cyprofuram C₁₄H₁₅ClN₂O₂ 278.73 Tetrahydrofuranone, 3-chlorophenyl Fungicide

Research Findings and Mechanistic Insights

  • Impact of Fluorination :
    • The 4-fluoro and trifluoromethyl groups in TAK-632 enhance binding affinity to hydrophobic kinase pockets, a feature shared with Compound 25 .
  • Role of Cyclopropanecarboxamide :
    • This moiety improves metabolic stability across analogues, as seen in TAK-632 (half-life > 6 hours in vivo) and Tozasertib .
  • Toxicity Considerations :
    • TAK-632’s toxicological profile remains understudied, whereas Tozasertib has documented dose-limiting hematological toxicities .

Biological Activity

N-{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)oxy]phenyl}cyclopropanecarboxamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropanecarboxamide structure linked to a benzisothiazole moiety. Its molecular formula is C12H12N2O4SC_{12}H_{12}N_2O_4S, and it has a molecular weight of approximately 284.30 g/mol. The presence of the dioxido group enhances its reactivity and potential biological interactions.

Research indicates that derivatives of benzisothiazole exhibit various biological activities, primarily through the following mechanisms:

  • Antiviral Activity : Benzisothiazole derivatives have shown promise as inhibitors against viral proteases, particularly in the context of dengue virus (DENV) infections. For instance, studies have demonstrated that certain derivatives can effectively inhibit the NS2B/NS3 protease of DENV with IC50 values in the micromolar range .
  • Antimicrobial Properties : Compounds containing the benzisothiazole scaffold are noted for their antimicrobial activities against a range of pathogens, including bacteria and fungi. This activity is often attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
  • Anticancer Potential : Some studies suggest that benzisothiazole derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various signaling pathways .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity Target IC50 Value Reference
AntiviralDENV NS2B/NS3 Protease5–10 µM
AntibacterialVarious bacterial strains10–50 µg/mL
AntifungalCandida species20–100 µg/mL
AnticancerVarious cancer cell lines15–50 µM

Case Studies

  • Dengue Virus Inhibition : A study explored the synthesis of various benzisothiazole derivatives, including this compound. These compounds were screened for their ability to inhibit DENV protease activity. The most effective compounds demonstrated significant antiviral activity with low cytotoxicity .
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of several benzisothiazole derivatives against common pathogens. The results indicated that some compounds exhibited potent antibacterial and antifungal effects, suggesting their potential as therapeutic agents in infectious diseases .
  • Cancer Cell Studies : A series of experiments were conducted on cancer cell lines treated with benzisothiazole derivatives. The findings revealed that these compounds could induce apoptosis and inhibit proliferation in specific cancer types, highlighting their therapeutic potential in oncology .

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